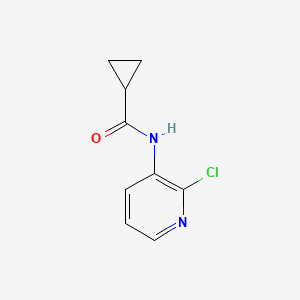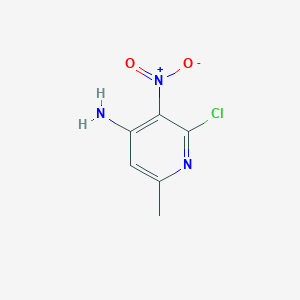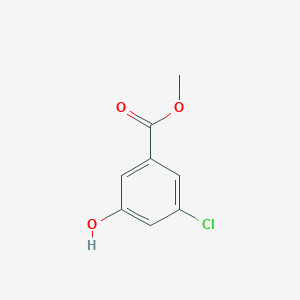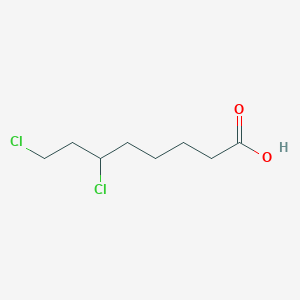
2-(4-Chlorophenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-methylpropanenitrile, commonly known as 2-CMPN, is a type of nitrile compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless to pale yellow liquid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ether. 2-CMPN is used in a variety of chemical syntheses, including its use as a reagent for the synthesis of a number of biologically active compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2-CMPN is used as a catalyst in the production of polymers, plastics, and other synthetic materials.
Applications De Recherche Scientifique
Herbicide Formulation Analysis
- Výboh et al. (1972) described a method for determining the active ingredient of herbicide formulations, specifically the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, an analog of 2-(4-Chlorophenyl)-2-methylpropanenitrile. This method is significant for analyzing both technical products and formulations, and it can also determine by-products like its nitrile and amide forms (Výboh et al., 1972).
Environmental Degradation Studies
- Lin et al. (2018) investigated the degradation of chlorophenols using copper-doped titanium dioxide under visible light. While not directly studying 2-(4-Chlorophenyl)-2-methylpropanenitrile, this research provides insights into the degradation pathways of similar chlorophenols in environmental contexts (Lin et al., 2018).
Spectroscopic and Structural Analysis
- Kuruvilla et al. (2018) conducted a vibrational spectroscopic study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, a compound structurally related to 2-(4-Chlorophenyl)-2-methylpropanenitrile. This study reveals the potential for understanding the chemical structure and behavior of chlorophenyl compounds (Kuruvilla et al., 2018).
Electrochemical Sensing Applications
- Shabani‐Nooshabadi et al. (2016) developed an electrochemical sensor for 4-chlorophenol, demonstrating the potential use of chlorophenyl derivatives in sensing technologies. Although the study is not directly on 2-(4-Chlorophenyl)-2-methylpropanenitrile, it underscores the relevance of chlorophenyl compounds in sensor development (Shabani‐Nooshabadi et al., 2016).
Catalytic Studies
- Singh et al. (1988) explored the catalytic properties of 2-aroyl-3-cyano-1,1-bis(methylthio)propenide anions, which have structural similarities to 2-(4-Chlorophenyl)-2-methylpropanenitrile, in chemical reactions. This research provides a basis for understanding how similar compounds might behave in catalytic processes (Singh et al., 1988).
Molecular Structure and Spectroscopic Studies
- Kumar et al. (2014) synthesized and analyzed 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, providing valuable insights into the molecular structure and behavior of chlorophenyl compounds through spectroscopic methods (Kumar et al., 2014).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOLYABRQATDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273651 | |
| Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-methylpropanenitrile | |
CAS RN |
30568-32-2 | |
| Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30568-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-Pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1365023.png)




